N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C17H18N4O3S2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-21-16(14-5-4-6-25-14)19-20-17(21)26-10-15(22)18-11-7-12(23-2)9-13(8-11)24-3/h4-9H,10H2,1-3H3,(H,18,22) |
InChI Key |
SFNAHUFKEATJJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole-Thiol Intermediate
The triazole ring is constructed through a cyclocondensation reaction. Thiophene-2-carboxylic acid is first converted to its hydrazide derivative, which reacts with methyl isothiocyanate to form a thiosemicarbazide. Acid-catalyzed cyclization in ethanol at 80°C yields 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
Sulfanylation with Acetamide Derivative
The triazole-thiol intermediate undergoes nucleophilic substitution with N-(3,5-dimethoxyphenyl)-2-chloroacetamide. This reaction is typically performed in dimethylformamide (DMF) using potassium carbonate as a base to deprotonate the thiol group, facilitating the formation of the sulfanyl bridge.
Reaction Conditions :
Alternative Synthetic Routes
One-Pot Sequential Synthesis
To reduce purification steps, a one-pot method combines cyclization and sulfanylation. Thiophene-2-carbohydrazide, methyl isothiocyanate, and chloroacetamide are reacted sequentially in a single vessel. This approach achieves a 60% overall yield but requires precise stoichiometric control to minimize side products.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclization step, reducing reaction time from 8 hours to 30 minutes. Ethanol remains the solvent, and yields improve to 78% due to enhanced reaction kinetics.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Adding triethylamine (0.5 eq) during sulfanylation boosts yields to 92% by neutralizing HCl generated in situ.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Phenyl derivatives with different substituents replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with various biological targets makes it a promising candidate for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its unique structure may also make it suitable for use in sensors or other advanced technologies.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thiophene moiety may play crucial roles in binding to these targets, while the dimethoxyphenyl group could enhance its affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is part of a broader family of 1,2,4-triazole-3-sulfanyl acetamide derivatives. Below is a comparative analysis of structurally similar compounds (see Table 1 ):
Table 1: Structural and Substituent Comparison
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,5-dimethoxyphenyl group provides strong electron-donating effects, enhancing resonance stabilization compared to the 3,5-dimethylphenyl group in and .
Heterocyclic Influence: Thiophene (target) and furan () both contribute π-electron density, but thiophene’s sulfur atom enhances stability via polarizability.
Physicochemical Properties:
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a dimethoxyphenyl group, a triazole moiety, and a thiophene ring. Its molecular formula is C₁₅H₁₅N₃O₂S, and it exhibits properties that suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study evaluating 1,2,4-triazole derivatives reported MIC values ranging from 2.95 to 7.14 µg/mL against resistant bacterial strains such as MRSA and VRE .
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. A related study investigated the cytotoxic effects of triazole derivatives on melanoma cells, revealing selective cytotoxicity and cell cycle arrest at the S phase . The compound's ability to inhibit tyrosinase activity also suggests its potential in melanoma therapy by reducing melanin production.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Interference with Cell Signaling : The structural components may interact with cellular receptors or signaling pathways that regulate cell growth and survival.
- Biofilm Disruption : Some triazole derivatives have demonstrated the ability to disrupt biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .
Study on Antibacterial Properties
A recent research study focused on the antibacterial activity of triazole derivatives against Staphylococcus epidermidis. The study found that certain derivatives exhibited significant antibiofilm activity with BIC values as low as 6.25 µg/mL . This highlights the potential of this compound in treating biofilm-associated infections.
Anticancer Research
In a study examining various triazole derivatives for anticancer activity, one derivative demonstrated a notable reduction in cell viability in melanoma cells compared to normal cells. The compound induced apoptosis and cell cycle arrest while decreasing melanin content . This suggests that this compound could serve as a lead compound for further development in cancer therapy.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazides and subsequent alkylation with chloroacetamide derivatives. Key steps include:
- Cyclization of 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol under reflux in ethanol .
- Thioether formation via nucleophilic substitution with 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) . Optimization strategies include solvent selection (e.g., DMF for polar intermediates), temperature control (60–80°C), and purification via column chromatography .
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.7–3.8 ppm, thiophene protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 443.12 for C₁₉H₂₀N₄O₄S₂) .
- IR Spectroscopy : Key peaks include C=O (1650–1680 cm⁻¹) and S–C (650–700 cm⁻¹) stretching .
Q. What preliminary biological screening methods are used to assess its activity?
Initial assays include:
- Enzyme Inhibition : Testing against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How does the substitution pattern on the triazole ring influence biological activity, and what methodological approaches are used to study this?
- Structure-Activity Relationship (SAR) : Synthesizing analogs with varied substituents (e.g., replacing thiophene with pyridine or furan) and comparing IC₅₀ values in enzyme assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins (e.g., EGFR kinase) .
- Example: Ethyl substitution at the triazole 4-position enhances hydrophobic interactions, increasing potency by ~30% .
Q. What strategies resolve contradictions in reported biological activities across studies?
Contradictions may arise from differences in assay conditions or compound purity. Methodological solutions include:
- Standardized Protocols : Uniform cell culture media, enzyme concentrations, and incubation times .
- Purity Validation : HPLC analysis (>95% purity) and elemental analysis to exclude batch variability .
- Meta-Analysis : Cross-referencing data from multiple studies to identify trends (e.g., thiophene-linked compounds show consistent antifungal activity) .
Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be enhanced through structural modification?
- Prodrug Design : Introducing ester groups (e.g., acetylating the acetamide) to improve membrane permeability .
- Hydrophilic Substituents : Adding hydroxyl or amine groups to the dimethoxyphenyl ring to enhance aqueous solubility .
- Nanoparticle Encapsulation : Using PLGA nanoparticles to increase in vivo stability .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show minimal effects?
Discrepancies may stem from:
- Strain Variability : Resistance mechanisms in clinical vs. lab bacterial strains .
- Compound Degradation : Light or pH sensitivity of the thioether bond, requiring storage in amber vials at 4°C .
- Assay Sensitivity : Broth microdilution (lower MIC values) vs. agar diffusion (zone-of-inhibition variability) .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Acute Toxicity : Rodent models (e.g., BALB/c mice) to determine LD₅₀ and organ-specific toxicity .
- Xenograft Models : Human tumor xenografts in nude mice to assess anticancer efficacy .
- Pharmacokinetic Profiling : Blood sampling at intervals to measure half-life and metabolite formation .
Tables of Key Data
Q. Table 1: Comparative Biological Activity of Analogous Triazole Derivatives
| Substituent on Triazole | Target Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Thiophen-2-yl | 12.4 (EGFR kinase) | |
| Pyridin-3-yl | 18.9 (EGFR kinase) | |
| Furan-2-yl | 9.8 (CYP450 3A4) |
Q. Table 2: Optimization of Synthesis Yield
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C, 12 hr | 65 | 92 |
| DMF, 60°C, 8 hr | 78 | 96 |
| K₂CO₃, THF, 70°C, 10 hr | 72 | 94 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
